molecular formula C9H7N3O B1629081 4-Methoxy-1H-indazole-5-carbonitrile CAS No. 633327-14-7

4-Methoxy-1H-indazole-5-carbonitrile

Cat. No.: B1629081
CAS No.: 633327-14-7
M. Wt: 173.17 g/mol
InChI Key: BHETZBRUZALQMI-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylhydrazine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid or a base like sodium hydroxide, followed by cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-1H-indazole-5-carbonitrile or 4-formyl-1H-indazole-5-carbonitrile.

    Reduction: Formation of 4-methoxy-1H-indazole-5-amine or 4-methoxy-1H-indazole-5-aldehyde.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1H-indazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Methoxy-1H-indazole-5-carbonitrile can be compared with other similar compounds, such as:

    4-Methoxy-1H-indazole: Lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.

    1H-Indazole-5-carbonitrile: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    4-Hydroxy-1H-indazole-5-carbonitrile:

The uniqueness of this compound lies in the presence of both the methoxy and carbonitrile groups, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-methoxy-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-8-7(9)5-11-12-8/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHETZBRUZALQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630229
Record name 4-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-14-7
Record name 4-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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